2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol

Description

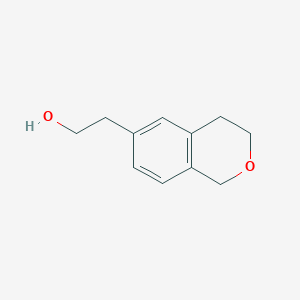

2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol is a bicyclic phenolic ethanol derivative characterized by a fused isochromene ring system (3,4-dihydro-1H-isochromen) substituted at the 6-position with a hydroxymethyl (-CH2OH) group. The isochromene core consists of a benzene ring fused to a partially saturated furan ring, distinguishing it from simpler monocyclic analogs like tyrosol.

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isochromen-6-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-5-3-9-1-2-11-8-13-6-4-10(11)7-9/h1-2,7,12H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNANHMMUCAIHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=C(C=C2)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenolic compound with an aldehyde, followed by reduction and cyclization to form the dihydroisochromene ring. The ethanol group is then introduced through a subsequent reaction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using catalytic hydrogenation and other techniques to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The ethanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted isochromenes .

Scientific Research Applications

2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential anti-inflammatory and antioxidant properties.

Medicine: Investigated for its neuroprotective effects and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may also interact with specific receptors and enzymes, leading to its observed biological activities .

Comparison with Similar Compounds

Tyrosol and Derivatives

Tyrosol (2-(4-hydroxyphenyl)ethanol) is a well-studied phenolic ethanol with antioxidant and tyrosinase-inhibitory properties. As shown in Figure 2 of , tyrosol exhibits a mushroom tyrosinase inhibition rate of ~40% at specified concentrations . In contrast, 2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol replaces the phenyl ring with an isochromene system, which may enhance electron density and steric bulk. This modification could improve binding affinity to enzymatic active sites or increase membrane permeability due to greater lipophilicity.

Chroman-Based Analogues

1-(7-Hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)ethanone () shares a partially saturated benzopyran (chroman) core but differs in substituents: it features a ketone (-COCH3) at the 6-position and dimethyl groups at C2 .

Substituted Phenyl Ethanol Derivatives

lists analogues such as 2-(3-hydroxyphenyl)ethanol (Compound 2, ~35% inhibition) and 2-(4-hydroxy-3-methoxyphenyl)ethanol (Compound 4, ~60% inhibition) . Methoxy groups enhance lipophilicity and electron-donating effects, which may explain Compound 4’s higher activity.

Comparative Data Table

*N/A: Specific inhibition data for this compound is unavailable in the provided evidence. Activity is hypothesized based on structural analogs.

Key Findings

Substituent Effects : Hydroxyl and methoxy groups in phenyl-based analogues improve tyrosinase inhibition , suggesting that the target compound’s hydroxymethyl group may similarly contribute to activity.

Synthetic Considerations: Ethanol-based reflux methods used for triazinoquinoxaline derivatives could be adapted for synthesizing the target compound, though optimization may be required for the bicyclic system.

Biological Activity

2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol is a compound belonging to the isochromene class, noted for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine and research.

Chemical Structure and Properties

The compound features a dihydroisochromene ring structure linked to an ethanol group. Its unique configuration allows it to interact with various biological targets, leading to multiple pharmacological effects.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This activity may be beneficial in treating conditions characterized by chronic inflammation.

Antioxidant Properties

The compound demonstrates potent antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS), potentially lowering the risk of diseases linked to oxidative damage.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective capabilities. It appears to safeguard neuronal cells from apoptosis induced by various neurotoxic agents. This effect could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activities of this compound can be attributed to its ability to modulate several biochemical pathways:

- Cytokine Regulation : By inhibiting specific signaling pathways involved in inflammation, the compound reduces cytokine production.

- Oxidative Stress Mitigation : It enhances the activity of endogenous antioxidant enzymes, thereby promoting cellular defense mechanisms against oxidative stress.

- Neuronal Survival Pathways : The compound may activate survival pathways in neurons, counteracting the effects of neurotoxins.

Research Findings

A summary of key studies regarding the biological activity of this compound is presented in Table 1 below:

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases.

Case Study 2: Neuroprotection

In an experimental model of neurotoxicity induced by glutamate, the administration of this compound led to a significant increase in neuronal survival rates. The study highlighted its role in activating survival signaling pathways that protect against excitotoxicity.

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step organic reactions, such as cyclization of substituted phenethyl alcohols or catalytic hydrogenation of isochromene derivatives. For example, analogous compounds (e.g., quinoline derivatives) are synthesized via refluxing in ethanol with sodium ethoxide or other bases, followed by acidification and recrystallization . Key factors affecting yield include:

- Catalyst selection : Use of sodium ethoxide or KOH for deprotonation and cyclization.

- Solvent choice : Ethanol is preferred for its polarity and ability to dissolve intermediates.

- Reaction time and temperature : Extended reflux (~7–12 hours) at 70–80°C optimizes ring closure .

- Purification methods : Recrystallization from methanol or ethanol improves purity (yields: 65–80% in similar frameworks) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Standard analytical techniques include:

- Spectroscopy :

- Chromatography : HPLC or GC-MS to assess purity (>95% typical for research-grade compounds) .

- Computational modeling : Use software like Gaussian to predict properties such as topological polar surface area (~62 Ų for similar ethanol derivatives) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition) be resolved?

Discrepancies often arise from variability in assay conditions or compound purity. For example, tyrosinase inhibition rates for structurally related ethanol derivatives vary by ±15% depending on substrate concentration and pH . To mitigate:

- Standardize assays : Use identical enzyme sources (e.g., mushroom tyrosinase) and buffer systems.

- Validate purity : Confirm via NMR and HPLC before testing.

- Statistical rigor : Report mean ± SD from triplicate experiments .

- Control for stereochemistry : Chiral impurities (if present) can skew results; use chiral HPLC to verify enantiomeric excess .

Q. What strategies optimize enantiomeric purity during synthesis?

The compound’s stereochemistry (if applicable) can be controlled via:

- Chiral catalysts : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for diastereoselective reduction.

- Resolution techniques : Employ diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

- Chromatography : Preparative chiral HPLC (CSP columns) to separate enantiomers post-synthesis .

Q. How to design assays for evaluating interactions with biological targets (e.g., receptors)?

Advanced methodologies include:

- Surface plasmon resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (ka/kd) in real time .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular docking : Use software like AutoDock to predict binding modes to active sites (e.g., quinoline derivatives in kinase targets) .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in spectral data (e.g., NMR shifts)?

- Cross-validate with databases : Compare experimental shifts to NIST Chemistry WebBook entries for analogous structures .

- Account for solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter chemical shifts by up to 0.5 ppm .

- Collaborative verification : Share raw data via repositories like PubChem to enable peer validation .

Methodological Tables

Q. Table 1. Example Reaction Conditions for Analogous Compounds

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | Reflux in ethanol, 8h, 80°C | 75% | |

| Acidification | HCl (10%), 0°C | 90% | |

| Recrystallization | Methanol, −20°C, 12h | 65–80% |

Q. Table 2. Enzyme Inhibition Rates of Ethanol Derivatives

| Compound | Inhibition Rate (%) | Assay Conditions | Source |

|---|---|---|---|

| Tyrosol | 45 ± 3 | pH 6.8, 25°C | |

| 2-(3-Hydroxyphenyl)ethanol | 32 ± 2 | pH 7.0, 30°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.